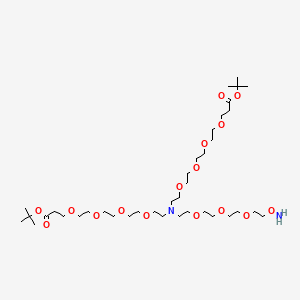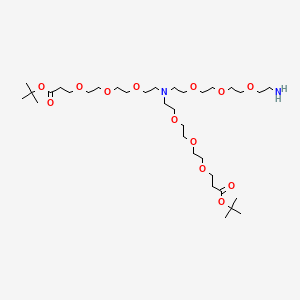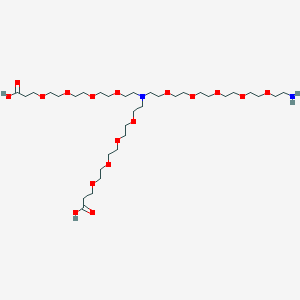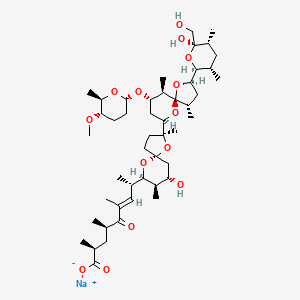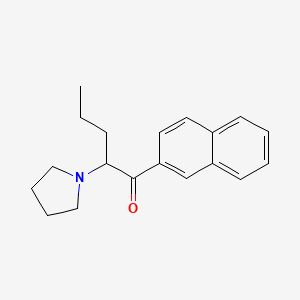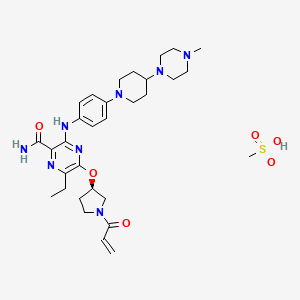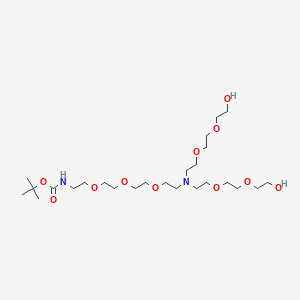
N-(Boc-PEG3)-N-bis(PEG2-alcohol)
概要
説明
N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a tert-butoxycarbonyl (Boc) protected amino group and two PEG chains terminated with hydroxyl groups. The hydrophilic PEG spacers enhance solubility in aqueous media, making it a valuable compound in various chemical and biological applications.
作用機序
Target of Action
N-(Boc-PEG3)-N-bis(PEG2-alcohol) is primarily a PEG linker . PEG linkers are used in drug delivery systems to connect a drug to a carrier molecule, enhancing the drug’s solubility, stability, and bioavailability .
Mode of Action
The compound contains a hydroxyl group and a Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
The pharmacokinetics of N-(Boc-PEG3)-N-bis(PEG2-alcohol) are largely determined by its role as a PEG linker. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the absorption and distribution of the drug it is linked to. The exact ADME properties would depend on the specific drug and the biological system in which it is used.
Result of Action
The primary result of N-(Boc-PEG3)-N-bis(PEG2-alcohol)'s action is to enhance the solubility, stability, and bioavailability of the drug it is linked to . This can lead to improved drug efficacy and potentially reduced side effects.
Action Environment
The action of N-(Boc-PEG3)-N-bis(PEG2-alcohol) can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors such as temperature and the presence of other substances can influence the stability and efficacy of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Boc-PEG3)-N-bis(PEG2-alcohol) typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amino group is then reacted with PEG chains to form the desired PEGylated product. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Deprotection: The Boc group is removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
Industrial production of N-(Boc-PEG3)-N-bis(PEG2-alcohol) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity final product.
Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure its purity and identity.
化学反応の分析
Types of Reactions
N-(Boc-PEG3)-N-bis(PEG2-alcohol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions to form primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as tosyl chloride (TsCl) or mesyl chloride (MsCl).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), mesyl chloride (MsCl)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary alcohols
Substitution: Tosylates, mesylates
科学的研究の応用
N-(Boc-PEG3)-N-bis(PEG2-alcohol) has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of PEGylated products for various industrial applications, including cosmetics and personal care products.
類似化合物との比較
Similar Compounds
- N-Boc-PEG3-alcohol
- N-Boc-PEG2-alcohol
- N-Boc-PEG4-alcohol
Uniqueness
N-(Boc-PEG3)-N-bis(PEG2-alcohol) is unique due to its dual PEG chains and Boc-protected amino group, which provide multiple sites for functionalization and enhance its solubility in aqueous media. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[bis[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52N2O11/c1-25(2,3)38-24(30)26-4-10-31-16-22-37-23-19-34-13-7-27(5-11-32-17-20-35-14-8-28)6-12-33-18-21-36-15-9-29/h28-29H,4-23H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKSABZCKNLIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCO)CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103765 | |
| Record name | 5,8,11,17,20-Pentaoxa-2,14-diazadocosanoic acid, 22-hydroxy-14-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055042-60-7 | |
| Record name | 5,8,11,17,20-Pentaoxa-2,14-diazadocosanoic acid, 22-hydroxy-14-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,17,20-Pentaoxa-2,14-diazadocosanoic acid, 22-hydroxy-14-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


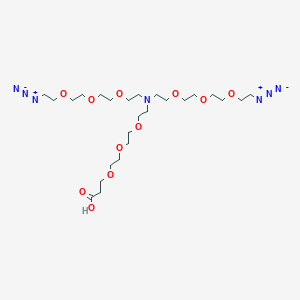

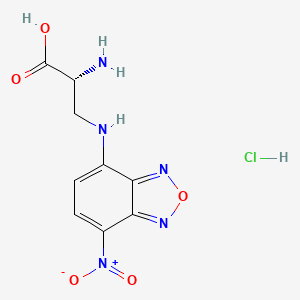
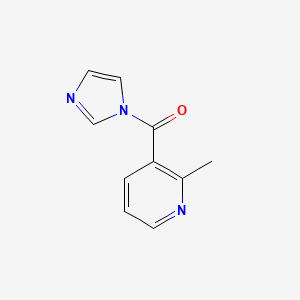
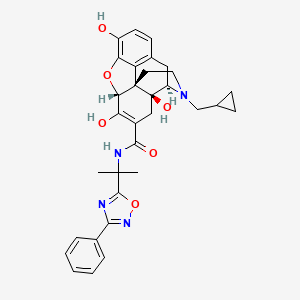
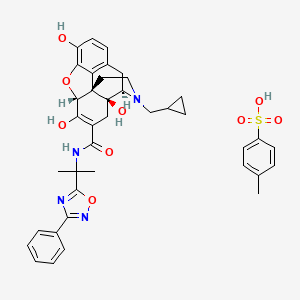
![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)
